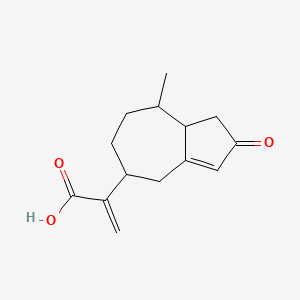
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride is a compound that combines the properties of an amino acid and a sulfonium salt. The amino acid component, 2-amino-4-methylsulfanylbutanoic acid, is also known as methionine, an essential amino acid important for various biological functions. The methylsulfanium chloride component adds unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methylsulfanylbutanoic acid typically involves the reaction of 3-methylthiopropionaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of 2-amino-4-methylsulfanylbutanoic acid involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. The methylsulfanium chloride component can be synthesized through the reaction of methionine with methyl chloride under specific conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Plays a role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a dietary supplement.
Industry: Used in the production of animal feed and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-amino-4-methylsulfanylbutanoic acid involves its incorporation into proteins during translation. The methylsulfanium chloride component can interact with various molecular targets, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine: The amino acid component of the compound, essential for protein synthesis.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Homocysteine: A related amino acid involved in methionine metabolism.
Uniqueness
2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride is unique due to its combination of an amino acid and a sulfonium salt, providing distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C6H16ClNO2S2 |
|---|---|
Poids moléculaire |
233.8 g/mol |
Nom IUPAC |
2-amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride |
InChI |
InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H |
Clé InChI |
KGZNJHFKZCBYPA-UHFFFAOYSA-N |
SMILES canonique |
C[SH2+].CSCCC(C(=O)O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

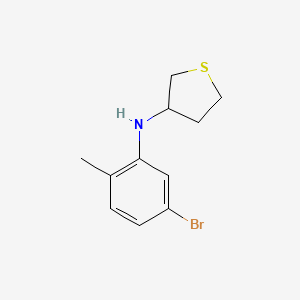
![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)
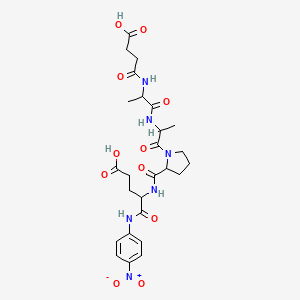
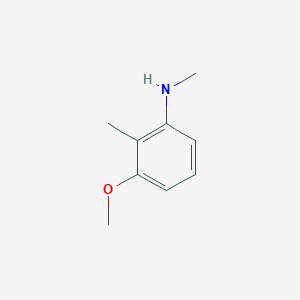
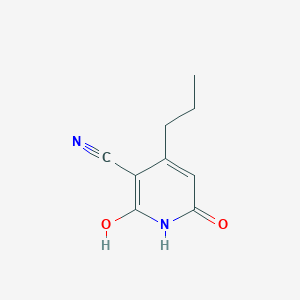


![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)
